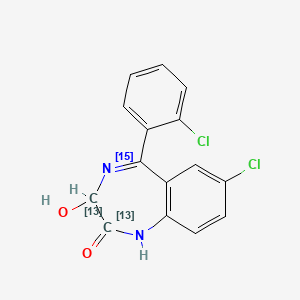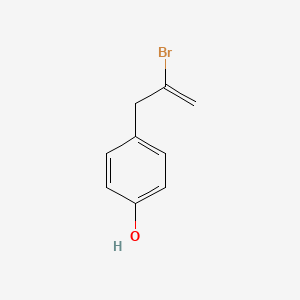
2-Bromo-3-(4-hydroxyphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-hydroxyphenyl)-1-propene is an organic compound that features a bromine atom, a hydroxyphenyl group, and a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-hydroxyphenyl)-1-propene typically involves the bromination of 3-(4-hydroxyphenyl)-1-propene. This can be achieved through the addition of bromine to the double bond of the propene moiety under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of bromine and control of reaction parameters is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(4-hydroxyphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the double bond.
Major Products Formed
Substitution Reactions: Products include 3-(4-hydroxyphenyl)-1-propene derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: The major product is 3-(4-hydroxyphenyl)propane.
Aplicaciones Científicas De Investigación
2-Bromo-3-(4-hydroxyphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated phenyl compounds on biological systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(4-hydroxyphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the hydroxyphenyl group undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(4-methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of a hydroxy group.
2-Bromo-3-(4-nitrophenyl)-1-propene: Contains a nitro group instead of a hydroxy group.
2-Bromo-3-(4-aminophenyl)-1-propene: Features an amino group instead of a hydroxy group.
Uniqueness
2-Bromo-3-(4-hydroxyphenyl)-1-propene is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. The hydroxy group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for various applications.
Propiedades
Número CAS |
84819-88-5 |
|---|---|
Fórmula molecular |
C9H9BrO |
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
4-(2-bromoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9BrO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
Clave InChI |
WKICBXAXOSSORQ-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=CC=C(C=C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

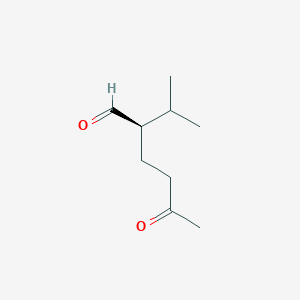
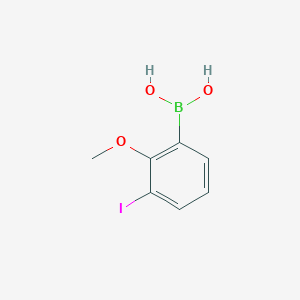

![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)

![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
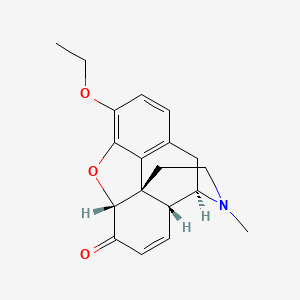
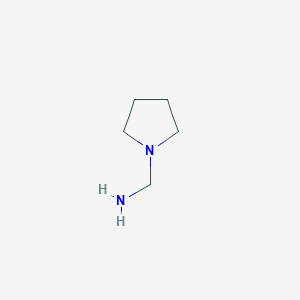
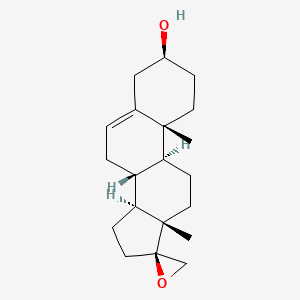
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
